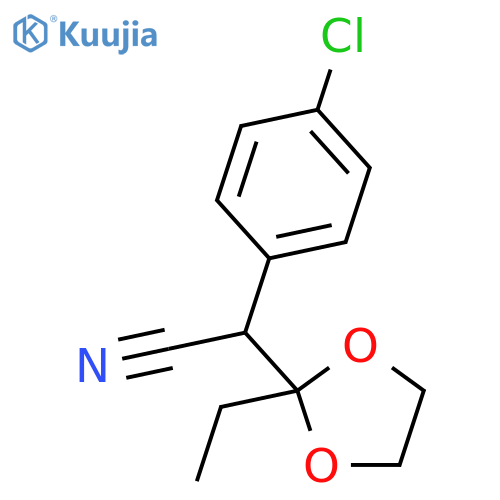Cas no 55474-41-4 (a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile)

55474-41-4 structure
商品名:a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 1,3-Dioxolane-2-acetonitrile,a-(4-chlorophenyl)-2-ethyl-
- 2-(4-chlorophenyl)-2-(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
- alpha-(4-chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
- α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
- (4-chlorophenyl)(2-ethyl-1,3-dioxolan-2-yl)acetonitrile
- J73V5ELE7D
- starbld0030047
- AKOS030242447
- DTXSID80970818
- UNII-J73V5ELE7D
- (.XI.)-(4-CHLOROPHENYL)(2-ETHYL-1,3-DIOXOLAN-2-YL)ACETONITRILE
- 55474-41-4
- EINECS 259-657-9
- NS00057446
- PYRIMETHAMINE IMPURITY D [EP IMPURITY]
- .ALPHA.-(4-CHLOROPHENYL)-2-ETHYL-1,3-DIOXOLANE-2-ACETONITRILE
- 1,3-DIOXOLANE-2-ACETONITRILE, .ALPHA.-(4-CHLOROPHENYL)-2-ETHYL-
- a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile
-
- インチ: InChI=1S/C13H14ClNO2/c1-2-13(16-7-8-17-13)12(9-15)10-3-5-11(14)6-4-10/h3-6,12H,2,7-8H2,1H3
- InChIKey: YZCAFLAEZJEYSA-UHFFFAOYSA-N
- ほほえんだ: CCC1(OCCO1)C(C#N)C2=CC=C(C=C2)Cl
計算された属性
- せいみつぶんしりょう: 251.071306
- どういたいしつりょう: 251.071306
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 42.2
じっけんとくせい
- 密度みつど: 1.211
- ふってん: 368.4°C at 760 mmHg
- フラッシュポイント: 176.6°C
- 屈折率: 1.537
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C422235-250mg |
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 250mg |
$580.00 | 2023-05-18 | ||
| Biosynth | FCA47441-500 mg |
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 500MG |
$890.00 | 2023-01-04 | ||
| A2B Chem LLC | AG35888-250mg |
alpha-(4-chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 250mg |
$1038.00 | 2024-04-19 | ||
| Biosynth | FCA47441-25 mg |
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 25mg |
$115.50 | 2023-01-04 | ||
| Biosynth | FCA47441-250 mg |
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 250MG |
$555.00 | 2023-01-04 | ||
| TRC | C422235-500mg |
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 500mg |
$ 1098.00 | 2023-09-08 | ||
| TRC | C422235-100mg |
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 100mg |
$ 269.00 | 2023-09-08 | ||
| TRC | C422235-1g |
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 1g |
$ 2070.00 | 2023-09-08 | ||
| Biosynth | FCA47441-100 mg |
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 100MG |
$296.00 | 2023-01-04 | ||
| Biosynth | FCA47441-50 mg |
α-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile |
55474-41-4 | 50mg |
$185.00 | 2023-01-04 |
a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
55474-41-4 (a-(4-Chlorophenyl)-2-ethyl-1,3-dioxolane-2-acetonitrile) 関連製品
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
